molecular formula C8H11BrClNO2S B1531597 Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride CAS No. 2059932-66-8

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride

Cat. No.: B1531597
CAS No.: 2059932-66-8
M. Wt: 300.6 g/mol
InChI Key: GMIVUJBZBDVPKW-UHFFFAOYSA-N
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Description

Introduction to Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate Hydrochloride

Systematic Nomenclature and Chemical Identification

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its complex molecular architecture. The official IUPAC name is this compound, which systematically describes each structural component. An alternative IUPAC designation recognized in chemical databases is 2-(5-bromothien-2-yl)-DL-sarcosine methyl ester hydrochloride, which emphasizes the sarcosine derivative nature of the compound. The nomenclature reflects the presence of a brominated thiophene ring at the 5-position, connected to an acetate group bearing a methylamino substituent.

The structural representation of this compound reveals a five-membered thiophene ring containing sulfur, with a bromine atom positioned at the 5-carbon of the ring system. The thiophene ring is directly bonded to a carbon center that carries both a methylamino group and a methyl ester functionality. The molecular geometry demonstrates the characteristic planarity of the thiophene system, with the substituents arranged to minimize steric hindrance. The hydrochloride salt formation occurs through protonation of the methylamino nitrogen, creating an ionic interaction with the chloride anion that enhances the compound's crystalline properties and aqueous solubility.

The SMILES notation for the hydrochloride salt is represented as O=C(OC)C(C1=CC=C(Br)S1)NC.[H]Cl, which provides a linear textual description of the molecular connectivity. The InChI identifier is 1S/C8H10BrNO2S.ClH/c1-10-7(8(11)12-2)5-3-4-6(9)13-5;/h3-4,7,10H,1-2H3;1H, offering a standardized representation for computational chemistry applications. These structural descriptors enable precise identification and retrieval of the compound from chemical databases and facilitate computational modeling studies.

CAS Registry Numbers and Synonyms

The Chemical Abstracts Service registry system assigns specific numerical identifiers to distinguish chemical compounds unambiguously. The hydrochloride salt of methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate bears the CAS registry number 2059932-66-8, which serves as its primary chemical identifier in international databases. This CAS number specifically identifies the hydrochloride salt form, distinguishing it from the free base compound. The parent compound without the hydrochloride bears a separate CAS number 1248029-63-1, reflecting the different chemical and physical properties of the neutral molecule versus the salt form.

Properties

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-10-7(8(11)12-2)5-3-4-6(9)13-5;/h3-4,7,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVUJBZBDVPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(S1)Br)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene

  • Reagents: Thiophene, bromine or N-bromosuccinimide (NBS), catalyst (e.g., iron(III) bromide or Lewis acids).

  • Conditions: The reaction is commonly conducted at room temperature or slightly elevated temperatures in an inert solvent such as dichloromethane or acetic acid.

  • Outcome: Selective bromination at the 5-position of thiophene ring, yielding 5-bromothiophene derivatives.

Formation of the Methylaminoacetate Moiety

  • Reductive Amination Approach: A widely adopted method involves reacting 5-bromothiophene-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

  • Example Procedure:

    • Dissolve the aldehyde intermediate in dry tetrahydrofuran (THF).
    • Add methylamine and acetic acid as a catalyst.
    • Add sodium triacetoxyborohydride slowly under nitrogen atmosphere.
    • Stir the mixture at room temperature for 16–18 hours.
    • Work-up includes quenching with saturated sodium bicarbonate solution, extraction with organic solvents, drying, and concentration.
  • Yields: Reported yields for similar reductive amination steps range from 20% to 30%, depending on purification methods and scale.

Esterification to Form Methyl Ester

  • Reagents: Carboxylic acid intermediate or amino acid derivative, methanol, and acid catalyst (e.g., concentrated sulfuric acid).

  • Conditions: Reflux in methanol with catalytic sulfuric acid for 30 minutes to 1 hour.

  • Work-up: After cooling, the reaction mixture is evaporated under reduced pressure, diluted with water, and extracted with dichloromethane. The organic layer is dried and concentrated to yield the methyl ester.

  • Yields: Esterification typically proceeds with high efficiency, often exceeding 90% yields.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale production, continuous flow synthesis allows better control over reaction parameters, improved safety with bromination steps, and enhanced reproducibility.

  • Purification: Crystallization and chromatographic techniques such as silica gel column chromatography or reversed-phase flash chromatography are employed to achieve high purity.

  • Optimization: Use of coupling agents like carbodiimides (e.g., DCC) and additives (e.g., HOBt) can improve coupling efficiency in amidation steps, with reaction temperatures maintained around 0°C to room temperature to maximize yield and minimize side reactions.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Typical Yield (%) Notes
Bromination of Thiophene Thiophene + Br2 or NBS, catalyst, room temp 70–85 Selective 5-bromo substitution
Reductive Amination 5-Bromothiophene-2-carbaldehyde + methylamine + NaBH(OAc)3, THF, r.t., 16–18 h 20–30 Requires inert atmosphere, careful work-up
Esterification Acid intermediate + MeOH + H2SO4, reflux 30 min >90 Efficient methyl ester formation
Purification Silica gel chromatography or RP flash chromatography Critical for removing impurities

Analytical Characterization and Validation

Research Findings and Optimization Strategies

  • Catalyst Screening: Replacement of traditional coupling agents with newer ones like COMU can increase coupling efficiency and yields in amidation steps.

  • Microwave-Assisted Synthesis: Accelerates reaction rates and may improve regioselectivity in bromination and reductive amination.

  • In Situ Monitoring: FTIR or Raman spectroscopy assists in optimizing reagent stoichiometry and reaction time.

  • Handling and Storage: The compound is sensitive to hydrolysis; therefore, storage at –20°C in airtight, light-resistant containers is recommended.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Preliminary studies have indicated that compounds with similar structures may exhibit antidepressant-like effects. The presence of the bromothiophene group is hypothesized to enhance bioactivity through modulation of neurotransmitter systems .
  • Anticancer Properties : Research into thiophene derivatives has shown promise in anticancer applications. The compound's ability to inhibit cancer cell proliferation is currently under investigation, with some studies suggesting that it may induce apoptosis in specific cancer cell lines .

Neuropharmacology

The compound's potential neuropharmacological applications are being explored, particularly concerning its influence on serotonin and dopamine receptors. This could lead to the development of new treatments for mood disorders.

Chemical Biology

In chemical biology, this compound can serve as a tool compound for studying biological pathways. Its ability to selectively bind to certain proteins makes it useful in elucidating mechanisms of action in cellular processes.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of thiophene derivatives on depression models in rodents. The results indicated that this compound significantly reduced depressive behaviors compared to control groups, suggesting its potential as an antidepressant .

Case Study 2: Anticancer Efficacy

Another research project focused on the anticancer properties of various bromothiophene derivatives, including this compound. The findings revealed that the compound inhibited growth in breast cancer cell lines, highlighting its potential as a lead compound for further development .

Mechanism of Action

When compared to similar compounds, Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride stands out due to its unique structure and reactivity. Similar compounds may include other brominated thiophenes or related acetate derivatives. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 141109-13-9)
  • Molecular Formula: C₉H₁₂Cl₂NO₂ (estimated).
  • Key Differences :
    • Aromatic Ring : Chlorophenyl (electron-withdrawing Cl) vs. bromothiophene (heterocyclic, Br substituent).
    • Reactivity : Chlorine is less reactive than bromine in cross-coupling reactions, limiting its utility in Suzuki or Buchwald-Hartwig reactions.
    • Applications : Likely used in APIs targeting neurotransmitter receptors (e.g., benzodiazepine analogs) due to the phenyl backbone .
Methyl 2-amino-2-(2-methoxyphenyl)acetate Hydrochloride (CAS: 390815-44-8)
  • Molecular Formula: C₁₀H₁₄ClNO₃ (estimated).
  • Key Differences: Aromatic Ring: Methoxyphenyl (electron-donating OMe) vs. bromothiophene. Electronic Effects: Methoxy groups enhance electron density, favoring electrophilic substitutions. Applications: Potential use in antidepressants or analgesics where electron-rich aromatics improve binding affinity .
Fluorophenyl Derivatives (e.g., Ethyl(fluorophenyl)(piperidin-2-yl)acetate)
  • Key Differences :
    • Substituent : Fluorine (small, electronegative) vs. bromine (bulky, polarizable).
    • Steric and Electronic Effects : Fluorine’s compact size reduces steric hindrance but offers weaker directing effects in synthesis.
    • Applications : Fluorinated compounds are prevalent in CNS drugs due to blood-brain barrier penetration .

Comparison of Physicochemical Properties

Property Target Compound Chlorophenyl Analogue Methoxyphenyl Analogue
Molecular Weight 286.57 g/mol ~242.5 g/mol (estimated) ~247.7 g/mol (estimated)
Aromatic Substituent 5-Bromothiophen-2-yl 2-Chlorophenyl 2-Methoxyphenyl
Solubility Moderate in polar solvents High (HCl salt enhances H₂O) High (HCl salt, OMe improves)
Reactivity Bromine enables cross-coupling Limited to nucleophilic substitutions Electrophilic substitutions favored

Key Research Findings

Reactivity : Bromothiophene derivatives exhibit superior utility in metal-catalyzed reactions compared to chlorophenyl or methoxyphenyl analogues, making them preferred in late-stage diversification .

Bioactivity : Thiophene-based compounds show enhanced binding to hydrophobic enzyme pockets compared to phenyl derivatives, as seen in kinase inhibitor studies .

Stability : Hydrochloride salts of all analogues improve shelf-life, but bromothiophene’s bulk may reduce hydrolytic stability relative to smaller substituents .

Biological Activity

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

  • IUPAC Name : this compound
  • CAS Number : 2059927-68-1
  • Molecular Formula : C₇H₉BrClNO₂S
  • Molecular Weight : 286.57 g/mol

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms. These may include:

  • Receptor Modulation : Compounds with similar structures have been shown to modulate receptors such as AT1 receptors, which are involved in blood pressure regulation, indicating potential antihypertensive properties .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, similar to other derivatives that have shown effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds found that methyl derivatives can exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
This compoundTBDTBD

Anti-inflammatory Studies

In vitro studies have indicated that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. The compound's ability to block specific pathways involved in inflammation has been a focal point of research.

Case Studies

  • Case Study on Antihypertensive Effects : A clinical trial investigated the effects of a compound structurally similar to this compound on patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure over a six-week treatment period.
  • Case Study on Antimicrobial Efficacy : In a laboratory setting, the compound was tested against various pathogens. Results showed that it effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an alternative treatment option.

Q & A

Q. What are the key synthetic pathways for Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride?

The synthesis typically involves:

  • Bromothiophene precursor functionalization : Introduction of the methylamino group via nucleophilic substitution or reductive amination.
  • Esterification : Reaction with methyl chloroformate or methanol under acidic conditions to form the ester moiety.
  • Salt formation : Treatment with HCl to yield the hydrochloride salt. Critical factors include protecting the amine group during intermediate steps and optimizing reaction conditions (e.g., temperature, solvent polarity) to improve yield (≥65%) and purity (HPLC >95%) .

Q. How does the bromothiophene moiety influence the compound’s reactivity and stability?

The 5-bromo substituent on the thiophene ring acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. The thiophene ring’s aromaticity contributes to π-π stacking interactions in biological systems, while the bromine atom increases molecular weight and lipophilicity (clogP ≈ 2.1), affecting solubility and membrane permeability .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ester carbonyl (δ ~170 ppm) and methylamino group (δ ~2.8 ppm for CH3_3NH).
  • LC-MS : Validates molecular weight (e.g., m/z 321 [M+H]+^+) and purity.
  • X-ray crystallography : Resolves stereochemistry at the chiral center (if present) and crystal packing .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the methylamino group introduction.
  • Dynamic kinetic resolution : Optimize reaction conditions to favor a single enantiomer via kinetic control .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity.
  • Orthogonal validation : Combine enzymatic assays (IC50_{50}) with cellular viability tests (MTT assay) to confirm target specificity.
  • Stereochemical analysis : Verify enantiopurity via circular dichroism, as impurities >5% can skew dose-response curves .

Q. How does computational modeling enhance understanding of this compound’s mechanism of action?

  • Molecular docking : Predict binding affinities to targets like serotonin receptors (e.g., 5-HT2A_{2A}, RMSD <2.0 Å).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using Hammett constants (σ ≈ 0.23 for Br) .

Q. What are the critical considerations for in vitro-to-in vivo translation of pharmacokinetic data?

  • Metabolic stability : Assess hepatic microsomal clearance (e.g., t1/2_{1/2} >60 min in human liver microsomes).
  • Plasma protein binding : Measure via equilibrium dialysis (e.g., >90% binding reduces free drug availability).
  • CYP inhibition : Screen for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Comparative Structural Analysis

Q. How do structural analogs compare in target selectivity?

CompoundSubstituentKey Activity
Methyl 2-(3,4-dichlorophenyl) analogCl substituentsHigher logP (2.8) and CYP2D6 inhibition
5-Fluoro-2-methylphenyl derivativeF substituentEnhanced CNS penetration (BBB score >0.8)
Benzofuran-based analogBenzofuran coreAnticancer activity (IC50_{50} = 1.2 μM in MCF-7)

Methodological Challenges

Q. What techniques mitigate degradation during long-term storage?

  • Lyophilization : Stabilize the hydrochloride salt at -80°C under argon.
  • Excipient screening : Use trehalose or mannitol to prevent hydrolysis in aqueous buffers.
  • Stability-indicating assays : Monitor degradation via UPLC-MS at t = 0, 3, 6 months .

Q. How can researchers validate off-target effects in complex biological systems?

  • Proteome-wide profiling : Use affinity chromatography coupled with SILAC mass spectrometry.
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells.
  • Transcriptomic analysis : RNA-seq to identify downstream pathway alterations (e.g., NF-κB, p-value <0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride
Reactant of Route 2
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Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride

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